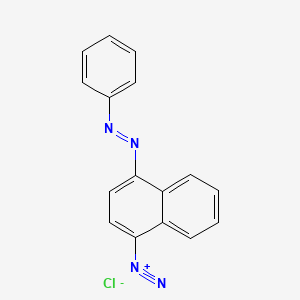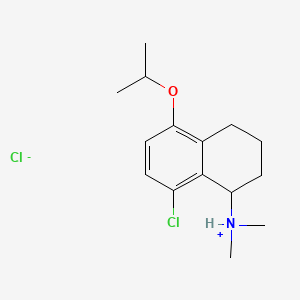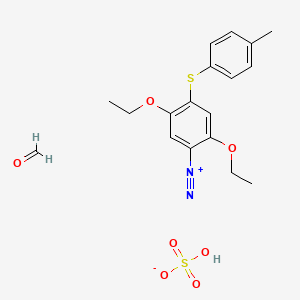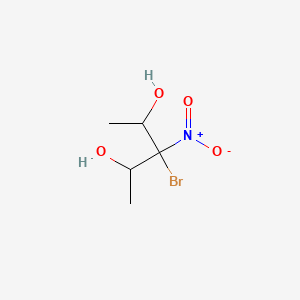
Propanedioic acid, monopotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, monopotassium salt, also known as potassium hydrogen malonate, is a chemical compound with the formula C₃H₃KO₄. It is a white crystalline powder that is soluble in water and forms an acidic solution. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, monopotassium salt, can be synthesized by reacting propanedioic acid (malonic acid) with potassium hydroxide. The reaction is as follows:
C3H4O4+KOH→C3H3KO4+H2O
This reaction typically occurs in an aqueous solution, and the product is then crystallized out of the solution.
Industrial Production Methods
Industrial production of this compound, often involves the hydrolysis of dimethyl malonate or diethyl malonate. These esters are hydrolyzed in the presence of potassium hydroxide to yield the desired salt. The process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, monopotassium salt, undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form malonic acid.
Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Malonic acid.
Substitution: Different metal malonates depending on the substituting cation.
Aplicaciones Científicas De Investigación
Propanedioic acid, monopotassium salt, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of barbiturates and other pharmaceuticals.
Biology: It is used in studies involving metabolic pathways and enzyme inhibition.
Medicine: It is explored for its potential use in drug formulations and as a buffering agent.
Industry: It is used in the production of polymers, resins, and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism of action of propanedioic acid, monopotassium salt, involves its ability to donate and accept protons, making it an effective buffering agent. It can interact with various enzymes and metabolic pathways, influencing biochemical reactions. The compound’s molecular targets include enzymes involved in the Krebs cycle and other metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: The parent compound of propanedioic acid, monopotassium salt.
Dimethyl malonate: An ester derivative used in organic synthesis.
Diethyl malonate: Another ester derivative with similar applications.
Uniqueness
This compound, is unique due to its solubility in water and its ability to form an acidic solution. This makes it particularly useful in applications requiring precise pH control and buffering capacity. Its potassium ion also provides specific reactivity that is different from other metal malonates.
Propiedades
Número CAS |
926-71-6 |
|---|---|
Fórmula molecular |
C3H3KO4 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
potassium;3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H4O4.K/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1 |
Clave InChI |
LBYLQJKRTJQVDQ-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)O)C(=O)[O-].[K+] |
Números CAS relacionados |
141-82-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)











